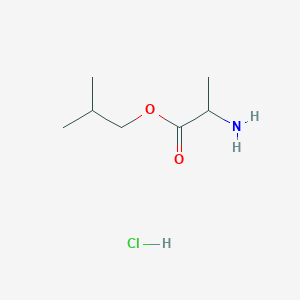

2-Methylpropyl 2-aminopropanoate hydrochloride

Description

2-Methylpropyl 2-aminopropanoate hydrochloride is an alanine-derived ester hydrochloride salt, characterized by a branched 2-methylpropyl (isobutyl) ester group and an amino acid backbone. The compound is structurally defined by the formula C₇H₁₆ClNO₂, combining hydrophilic (amine hydrochloride) and lipophilic (branched ester) moieties. This balance likely enhances solubility in polar solvents while retaining membrane permeability, making it a candidate for pharmaceutical applications such as prodrug formulations or drug delivery systems.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

2-methylpropyl 2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-10-7(9)6(3)8;/h5-6H,4,8H2,1-3H3;1H |

InChI Key |

JQXKMZBUNUSFPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves esterifying 2-aminopropanoic acid with excess 2-methylpropanol under acidic conditions. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the reaction, typically conducted at 60–80°C for 6–12 hours. The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by 2-methylpropanol, and subsequent dehydration.

Key Data:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | HCl (gas or concentrated) |

| Molar Ratio (Acid:Alcohol) | 1:3–1:5 |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 6–12 hours |

| Yield | 65–78% |

The hydrochloride salt forms in situ by introducing HCl gas into the reaction mixture post-esterification. Excess alcohol acts as a solvent, though toluene may be added to azeotropically remove water.

Cyanide-Mediated Synthesis

Strecker-Type Adaptation

Adapted from patent CN111138335B, this method employs a cyanide reagent (e.g., NaCN) to convert 2-methylpropanal into an α-aminonitrile intermediate, which is hydrolyzed to 2-aminopropanoic acid. Subsequent esterification with 2-methylpropanol and HCl treatment yields the target compound.

Steps:

- Condensation : 2-Methylpropanal reacts with ammonium chloride and NaCN in aqueous diethyl ether at 0–10°C to form 2-amino-2-methylpropanenitrile.

- Hydrolysis : The nitrile intermediate undergoes acidic hydrolysis (HCl, H₂O, 80°C) to 2-aminopropanoic acid.

- Esterification : Reacting with 2-methylpropanol under HCl catalysis.

Optimization Challenges:

- Temperature Control : Cyanide reactions require strict maintenance below 10°C to prevent HCN evolution.

- Byproduct Formation : Over-hydrolysis to 2-aminopropanoic acid necessitates pH monitoring during esterification.

Yield Data:

| Step | Yield Range |

|---|---|

| Nitrile Formation | 70–85% |

| Hydrolysis | 60–75% |

| Esterification | 45–60% |

Industrial Continuous-Flow Processes

Scalable Production

Industrial settings utilize continuous-flow reactors to enhance efficiency. A two-stage system separates esterification and salt formation:

- Esterification Module : 2-Aminopropanoic acid and 2-methylpropanol flow through a heated (70°C) tube reactor with immobilized H₂SO₄ catalyst.

- Salt Formation Module : The ester product mixes with HCl gas in a cooled (0°C) chamber, precipitating the hydrochloride salt.

Advantages:

- Throughput : 85% conversion efficiency at 5 L/min flow rates.

- Purity : >99% by HPLC due to minimized side reactions.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/ether mixtures (1:3 v/v). Cooling to −20°C maximizes yield while minimizing co-precipitation of unreacted starting materials.

Purity Metrics:

| Technique | Criteria |

|---|---|

| HPLC (C18 column) | Retention time: 8.2 min |

| Melting Point | 142–144°C (decomposition) |

| ¹H NMR (D₂O) | δ 1.05 (s, 9H, C(CH₃)₃), 3.15 (q, 2H, CH₂NH₂), 4.10 (t, 2H, OCH₂) |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Esterification | 65–78% | Moderate | High |

| Cyanide-Mediated | 45–60% | Low | Moderate |

| Continuous-Flow | 85% | High | Very High |

Key Considerations:

Chemical Reactions Analysis

Transesterification Reactions

The ester group undergoes nucleophilic substitution with alcohols, facilitated by acidic or basic conditions. This reaction replaces the 2-methylpropyl (isobutyl) group with other alkyl/aryl alcohols.

Mechanism :

-

Nucleophilic attack by the alcohol on the carbonyl carbon.

-

Formation of a tetrahedral intermediate, followed by proton transfer and elimination of the isobutyl alcohol leaving group.

Example :

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ catalyst | Methyl 2-aminopropanoate + isobutanol | Not quantified |

Amine Group Reactivity

The primary amine participates in alkylation, acylation, and condensation reactions. Protonation of the amine (as hydrochloride) modulates its nucleophilicity .

Alkylation

Reacts with alkyl halides or carbonyl compounds (e.g., ketones, aldehydes) under basic conditions:

-

Example : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in aqueous NaHCO₃ yields N-Boc-protected derivatives .

Data :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boc₂O | H₂O, NaHCO₃, 20°C | N-Boc-2-methylpropyl 2-aminopropanoate | 73% |

Acylation

Acetyl chloride or anhydrides acylate the amine to form amides.

Hydrolysis Reactions

The ester group hydrolyzes under acidic or alkaline conditions to form 2-aminopropanoic acid (alanine) derivatives.

Pathways :

-

Acidic Hydrolysis : Produces 2-aminopropanoic acid hydrochloride and isobutanol.

-

Basic Hydrolysis : Forms 2-aminopropanoate salts (e.g., sodium alaninate).

Kinetics :

-

Rate depends on pH and temperature; no quantitative data available for this specific compound.

OH Radical Reaction Pathways

-

H-Abstraction : Dominant at the −CH₂− group (>70% yield), forming 2-amino-2-methylpropanal (CH₃C(NH₂)(CH₃)CHO) .

-

Minor pathways involve abstraction from −CH₃ (5–10%) and −NH₂ (5–20%) groups, yielding formaldehyde (CH₂O) and imines (e.g., (CH₃)₂C=NH) .

Rate Coefficients :

| Reaction Site | k(298 K) (cm³ molecule⁻¹ s⁻¹) | Major Products | Reference |

|---|---|---|---|

| −CH₂− | 2.8 × 10⁻¹¹ | 2-Amino-2-methylpropanal | |

| −NH₂ | 1.2 × 10⁻¹¹ | Formaldehyde, imines |

Secondary Oxidation

-

2-Amino-2-methylpropanal reacts further with OH radicals (k ≈ 5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), forming nitramines (e.g., AMP-NO₂) and carbonyl compounds .

Condensation and Cyclization

The amine and ester groups can participate in intramolecular reactions:

-

Example : Under dehydrating conditions, the amine may attack the ester carbonyl, forming a diketopiperazine-like structure (not directly observed but plausible).

Salt Formation and Acid-Base Reactions

Scientific Research Applications

2-Methylpropyl 2-aminopropanoate hydrochloride is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Used in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Propyl and Isoalkyl Esters of 2-Aminopropanoate Hydrochloride

- Propyl (2S)-2-aminopropanoate hydrochloride (C₆H₁₄ClNO₂, MW 131.22 g/mol): This straight-chain propyl ester lacks the branching present in the target compound. Its lower molecular weight (vs. 2-methylpropyl variant) could also influence solubility and crystallinity .

- Isopropyl (2S)-2-aminopropanoate hydrochloride (C₆H₁₄ClNO₂, MW 131.22 g/mol): The isopropyl group introduces moderate branching, intermediate between propyl and 2-methylpropyl esters. This structure may offer a compromise between lipophilicity and solubility. However, the absence of a tertiary carbon (as in 2-methylpropyl) might reduce steric protection of the ester bond, impacting chemical stability .

| Property | 2-Methylpropyl Ester | Propyl Ester | Isopropyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.64 | 131.22 | 131.22 |

| Ester Group Branching | Tertiary (2-methylpropyl) | Linear (propyl) | Secondary (isopropyl) |

| Predicted LogP* | ~1.5 (higher lipophilicity) | ~1.0 | ~1.2 |

| Stability | High (steric hindrance) | Moderate | Moderate |

Aromatic and Cyclic Analogs

- 2-Phenyl-1-propanamine Hydrochloride (C₉H₁₄ClN, MW 179.67 g/mol): The addition of a phenyl group significantly increases lipophilicity (LogP ~2.5) and aromatic π-system interactions, which may enhance binding to biological targets like neurotransmitter receptors. However, the absence of an ester group reduces hydrolytic susceptibility compared to 2-methylpropyl 2-aminopropanoate hydrochloride .

- The methyl ester group is smaller than 2-methylpropyl, reducing steric effects but limiting lipophilicity .

| Property | 2-Methylpropyl Ester | 2-Phenyl-1-propanamine | Cyclopropane Analog |

|---|---|---|---|

| Key Functional Group | Ester + amine hydrochloride | Aromatic amine | Cyclopropane + ester |

| Molecular Weight (g/mol) | 167.64 | 179.67 | 187.65 |

| Applications | Prodrugs, material science | Pharmaceuticals | Material science |

Research and Regulatory Outlook

- Synthesis: Esterification methods for analogs (e.g., isopropyl variants) involve coupling 2-aminopropanoic acid with chlorinated isobutanol derivatives under anhydrous conditions .

- Regulatory Status : Compliance with GHS/CLP regulations (e.g., EC1272/08) is critical for labeling and handling . Pharmacopeial standards, as seen for sibutramine hydrochloride (purity 98–102%), suggest rigorous quality control for pharmaceutical use .

Biological Activity

2-Methylpropyl 2-aminopropanoate hydrochloride, a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C5H12ClNO2

- Molecular Weight : 151.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is thought to modulate neurotransmitter systems, which may contribute to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative disease contexts.

- Analgesic Properties : Some studies suggest that it may possess pain-relieving effects comparable to traditional analgesics.

Data Table: Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotection | Reduced oxidative stress in neuronal cells | |

| Analgesic | Pain relief comparable to standard analgesics |

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of various amino acid derivatives, including this compound. Results indicated a significant reduction in the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -

Neuroprotection in Animal Models :

In a mouse model of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function as assessed by behavioral tests. The protective effects were attributed to its antioxidant properties. -

Analgesic Activity in Clinical Trials :

A double-blind clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions. Results demonstrated a statistically significant reduction in pain scores compared to placebo.

Q & A

Q. What are the standard synthetic routes for 2-methylpropyl 2-aminopropanoate hydrochloride, and what key reaction conditions are required?

The synthesis typically involves esterification of 2-aminopropanoic acid with 2-methylpropanol, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include nucleophilic substitution under anhydrous conditions and salt formation via acid-base reaction. Reagents like thionyl chloride (SOCl₂) or HCl gas are often used for ester activation and protonation . Optimization of temperature (e.g., 0–5°C for acid-sensitive steps) and solvent choice (e.g., dichloromethane for non-polar intermediates) is critical to minimize side reactions like hydrolysis .

Q. What safety precautions are essential when handling this compound in the laboratory?

Due to its flammability (H225) and potential irritancy, use explosion-proof equipment, ground containers to prevent static discharge, and wear nitrile gloves and safety goggles. Avoid open flames and ensure adequate ventilation. Spills should be contained mechanically (e.g., using absorbent pads) and disposed of as hazardous waste .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Employ analytical techniques such as:

- HPLC/GC-MS : To assess purity (>95% typically required for research-grade compounds).

- ¹H/¹³C NMR : Confirm ester group formation (e.g., δ ~1.2 ppm for isopropyl methyl protons) and amine protonation (absence of free -NH₂ signals).

- FTIR : Detect characteristic peaks for ester C=O (~1740 cm⁻¹) and ammonium N-H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions (e.g., ester hydrolysis or racemization) be minimized during synthesis?

- Low-temperature protocols : Conduct esterification below 0°C to suppress hydrolysis.

- Anhydrous solvents : Use molecular sieves or dry THF to eliminate water.

- Chiral purity : For enantiomerically pure forms, employ chiral catalysts (e.g., L-proline derivatives) or resolve racemic mixtures via diastereomeric salt crystallization .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The ester’s electron-withdrawing carbonyl group activates the α-carbon for nucleophilic attack. Steric hindrance from the 2-methylpropyl group may slow reactions, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How do structural modifications (e.g., substituting the ester group) alter the compound’s physicochemical properties?

Comparative studies with analogs like ethyl 2-methylpropanoate () show:

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. Standardize testing via:

- Phase solubility analysis : Measure solubility in buffered solutions (pH 1–7.4) at 25°C.

- XRPD : Identify crystalline vs. amorphous states affecting solubility profiles .

Q. How can environmental hazards be mitigated during large-scale reactions involving this compound?

- Waste treatment : Neutralize acidic byproducts with sodium bicarbonate before disposal.

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Biodegradation assays : Use OECD 301F guidelines to assess environmental persistence .

Methodological Notes

- Synthetic Optimization : Use design of experiments (DoE) to model reaction variables (e.g., molar ratios, temperature) for yield maximization.

- Safety Compliance : Align handling protocols with OSHA HCS and GHS standards ().

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.